molecular formula C7H7N3 B15197880 6-methyl-3H-imidazo[4,5-c]pyridine

6-methyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B15197880
M. Wt: 133.15 g/mol
InChI Key: QQAWUJGGLJMVCD-UHFFFAOYSA-N
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Description

6-Methyl-3H-imidazo[4,5-c]pyridine (CAS 7205-42-7) is a high-value nitrogen-containing heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery research. This compound is part of the imidazopyridine family, a class of fused bicyclic structures recognized for their broad biological activity and significant presence in pharmacologically active molecules . As a building block, its structure is instrumental in the design and synthesis of more complex molecules, particularly for investigating new anti-inflammatory agents . Researchers utilize this core structure to develop novel carboxamide derivatives, which have been explored for their potential as targeted therapeutic agents . The methyl substituent at the 6-position offers a site for further chemical modification, allowing for fine-tuning of the compound's physicochemical and binding properties. Handling should be conducted with appropriate safety measures as the compound may be harmful and cause irritation. It is supplied with a minimum purity of 95% and is intended for research purposes only in laboratory settings. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methyl-3H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-6-7(3-8-5)10-4-9-6/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAWUJGGLJMVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-methyl-3H-imidazo[4,5-c]pyridine involves the cyclocondensation of 5-methyl-3,4-diaminopyridine with formic acid. The reaction mixture is typically boiled under reflux for several hours to achieve the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methyl-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with various molecular targets. For instance, it has been shown to act as a positive allosteric modulator of GABA_A receptors, enhancing the inhibitory effects of GABA in the central nervous system. Additionally, it can inhibit enzymes such as aromatase, which is involved in the biosynthesis of estrogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The key distinction between imidazo[4,5-c]pyridine and its isomers lies in the fusion position of the imidazole and pyridine rings (Figure 1):

  • Imidazo[4,5-c]pyridine : Pyridine nitrogen at position 4,5-c fusion.
  • Imidazo[4,5-b]pyridine : Pyridine nitrogen at position 4,5-b fusion.

This minor structural variation significantly alters electronic distribution, hydrogen-bonding capacity, and steric interactions. For example, the 3H-imidazo[4,5-c]pyridine series exhibits distinct binding modes in kinase inhibitors compared to the 3H-imidazo[4,5-b]pyridine series due to differences in nitrogen positioning .

Table 1: Structural and Functional Comparison
Property 6-Methyl-3H-imidazo[4,5-c]pyridine 3H-Imidazo[4,5-b]pyridine Imidazo[1,2-a]pyridine
Ring Fusion Position 4,5-c 4,5-b 1,2-a
Electrophilic Centers N7, C6-methyl N1, C2 N1, C3
Metabolic Stability Moderate High Variable
Clinical Development Preclinical (e.g., kinase inhibitors) Preclinical Approved (e.g., zolpidem)

Pharmacological Activity and Selectivity

Kinase Inhibition
  • TYK2/JAK1 Selectivity : Scaffold-hopping from 3H-imidazo[4,5-c]pyridine to 3H-imidazo[4,5-b]pyridine improved TYK2 selectivity over JAK1. For instance, compound 11 (3H-imidazo[4,5-b]pyridine) showed 21-fold higher JAK1/TYK2 selectivity than its [4,5-c]pyridine counterpart 10 .
  • Binding Modes : Docking studies revealed that the [4,5-b]pyridine scaffold occupies the hydrophobic ZA channel of BRD4 more effectively, while [4,5-c]pyridine derivatives form water-mediated hydrogen bonds with residues like Phe83 .
Antiviral Activity

Imidazo[4,5-c]pyridine derivatives demonstrated potent activity against HCV (EC₅₀ = 0.004 µM for compound 30 ), while imidazo[4,5-b]pyridines showed broader antiviral profiles, including activity against BVDV .

TLR Agonism

Modifications at the N4 position of 1H-imidazo[4,5-c]pyridine (e.g., benzyl and butyl groups) enhanced TLR7/8 agonist activity, suggesting that substituent positioning critically influences immune modulation .

Table 2: Selectivity and Potency in Matched Molecular Pairs
Compound Scaffold Target Selectivity (JAK1/TYK2) Potency (IC₅₀, nM)
10 3H-Imidazo[4,5-c]pyridine TYK2 1.0 4.2
11 3H-Imidazo[4,5-b]pyridine TYK2 21.0 3.8

Clinical Development Challenges

Despite promising preclinical data, imidazo[4,5-c]pyridines lag in clinical translation compared to imidazo[1,2-a]pyridines. This is attributed to:

Limited SAR Studies: Comprehensive structure-activity relationship (SAR) data are sparse, hindering optimization .

Metabolic Instability : The [4,5-c]pyridine core is prone to oxidation, necessitating structural modifications (e.g., methyl groups) to improve stability .

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